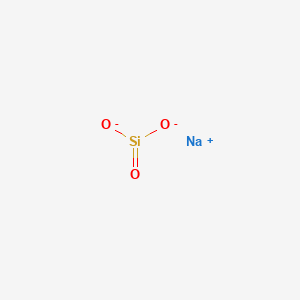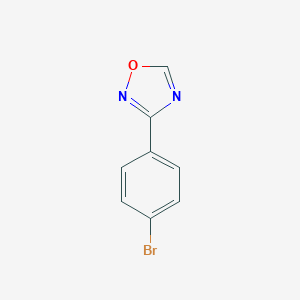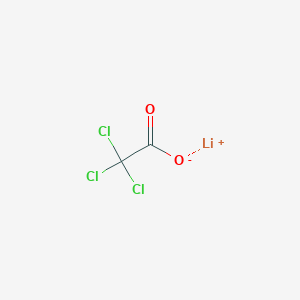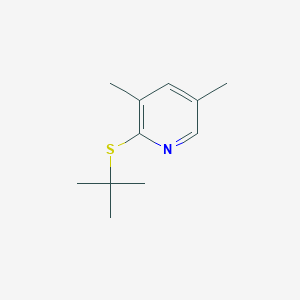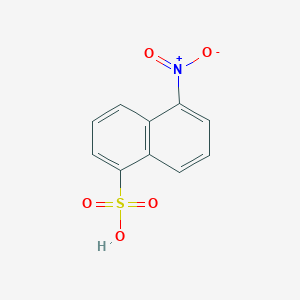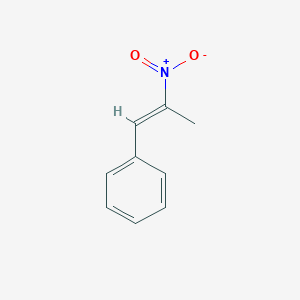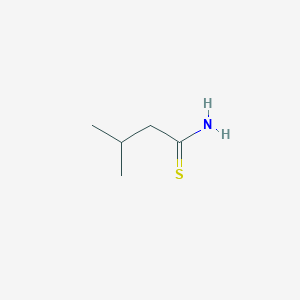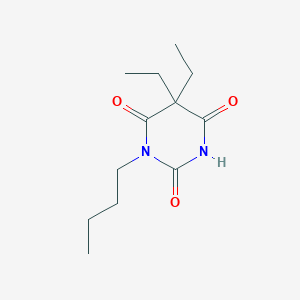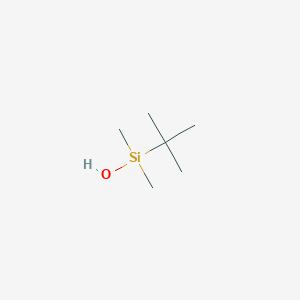
tert-Butyldimethylsilanol
Übersicht
Beschreibung
tert-Butyldimethylsilanol is a chemical compound used extensively in the field of synthetic organic chemistry. It is primarily employed as a protective group for hydroxyl functionalities in various substrates due to its stability under a range of conditions and its ability to be removed selectively when desired .
Synthesis Analysis
The synthesis of tert-butyldimethylsilyl (TBDMS) derivatives is well-documented. These derivatives are synthesized through the reaction of hydroxyl-containing compounds with silylating agents under specific conditions. For instance, the preparation of TBDMS derivatives of alkylphosphonic and alkyl methylphosphonic acids has been achieved using derivatizing reagents, with a focus on optimizing reaction conditions for the formation of these derivatives . Additionally, the synthesis of optically active cyclohexenone derivatives has been reported, where TBDMS groups play a crucial role in protecting hydroxyl groups during the synthetic sequence .
Molecular Structure Analysis
The molecular structure of tert-butyldimethylsilanol derivatives is characterized by the presence of the TBDMS group attached to the oxygen atom of hydroxyl groups. This silyl ether formation is stable and resistant to various conditions, including hydrogenolysis and mild chemical reduction, which makes it a valuable protecting group in synthetic chemistry .
Chemical Reactions Analysis
TBDMS ethers can undergo a variety of chemical reactions. For example, they can be desilylated to yield the corresponding alcohols or phenols using specific catalysts such as P(MeNCH2CH2)3N, which has been shown to be an efficient catalyst for this transformation . Furthermore, the reactivity of TBDMS derivatives has been explored in the context of prostaglandins and thromboxane analyses, where they serve as derivatives for gas chromatography-mass spectrometry .
Physical and Chemical Properties Analysis
The physical and chemical properties of TBDMS derivatives are influenced by the tert-butyldimethylsilyl group. These derivatives are generally stable and can be analyzed using techniques such as gas chromatography and mass spectrometry. For instance, the stability and quantitative analysis of TBDMS derivatives of certain acids have been studied, with a focus on their retention data and general sensitivities for detection . The stability of these derivatives is also highlighted by their resistance to hydrolysis compared to other silyl derivatives, making them suitable for various analytical applications .
Wissenschaftliche Forschungsanwendungen
-
General Applications
- Scientific Field : Organic Chemistry
- Summary of Application : “tert-Butyldimethylsilanol” is used as a silylating agent for the protection of hydroxyl groups via silylation . It is used for the preparation of α-chiral ether derivatives by catalytic asymmetric allylic substitution .
- Methods of Application : The specific methods of application or experimental procedures can vary depending on the context of the research. Generally, it involves the reaction of “tert-Butyldimethylsilanol” with the compound containing the hydroxyl group in the presence of a suitable catalyst .
- Results or Outcomes : The outcome of this application is the formation of silyl ethers, which are stable and can be easily deprotected when needed .
-
Biomedical Applications
- Scientific Field : Biomedical Industry
- Summary of Application : “tert-Butyldimethylsilanol” holds a plethora of applications for synthesizing diverse drugs and siloxane polymers . Its potential in treating liver fibrosis through the inhibition of hepatic stellate cell proliferation has also been probed meticulously .
- Methods of Application : The specific methods of application or experimental procedures can vary depending on the context of the research. Generally, it involves the reaction of “tert-Butyldimethylsilanol” with other compounds to synthesize the desired drug or polymer .
- Results or Outcomes : The outcome of this application is the synthesis of diverse drugs and siloxane polymers. In addition, it has shown potential in treating liver fibrosis .
-
Polymerization Initiator
- Scientific Field : Polymer Chemistry
- Summary of Application : “tert-Butyldimethylsilanol” can be used as an initiator for the polymerization of 1,2 benzenedicarboxaldehyde .
- Methods of Application : The specific methods of application or experimental procedures can vary depending on the context of the research. Generally, it involves the reaction of “tert-Butyldimethylsilanol” with 1,2 benzenedicarboxaldehyde to initiate the polymerization .
- Results or Outcomes : The outcome of this application is the formation of a polymer .
-
Synthesis of Enol Silyl Ethers
- Scientific Field : Organic Chemistry
- Summary of Application : “tert-Butyldimethylsilanol” can be used in the synthesis of enol silyl ethers .
- Methods of Application : The specific methods of application or experimental procedures can vary depending on the context of the research. Generally, it involves the reaction of “tert-Butyldimethylsilanol” with a compound containing an enol group .
- Results or Outcomes : The outcome of this application is the formation of enol silyl ethers .
-
Neurochemical Analysis
- Scientific Field : Neurochemistry
- Summary of Application : “tert-Butyldimethylsilanol” can be used for the derivatization of neurochemicals for GC-MS analysis .
- Methods of Application : The specific methods of application or experimental procedures can vary depending on the context of the research. Generally, it involves the reaction of “tert-Butyldimethylsilanol” with the neurochemicals to form the derivatives .
- Results or Outcomes : The outcome of this application is the formation of derivatives that are suitable for GC-MS analysis .
- Derivatization of Neurochemicals for GC-MS Analysis
- Scientific Field : Neurochemistry
- Summary of Application : “tert-Butyldimethylsilanol” can be used for the derivatization of neurochemicals for GC-MS analysis . This includes a wide variety of functional groups such as –COOH, –NH2, –SH, –SO2H, –OH, –C=O, and –NH–OH groups .
- Methods of Application : The specific methods of application or experimental procedures can vary depending on the context of the research. Generally, it involves the reaction of “tert-Butyldimethylsilanol” with the neurochemicals to form the derivatives .
- Results or Outcomes : The outcome of this application is the formation of derivatives that are suitable for GC-MS analysis . This methodology provides high precision as a result of isotopic dilution analyses, high sensitivity and specificity as a result of strong [MH]+ ions with ammonia reagent gas .
Safety And Hazards
Tert-Butyldimethylsilanol is classified as a flammable liquid and vapor. It may cause skin irritation, serious eye irritation, and respiratory irritation . It should be stored and handled under inert gas due to its moisture sensitivity . Proper personal protective equipment and a fume hood are necessary when working with this chemical .
Relevant Papers Several papers have been published on tert-Butyldimethylsilanol, discussing its synthesis, properties, and applications in various chemical reactions . These papers provide a deeper understanding of the compound and its potential uses in the field of chemistry.
Eigenschaften
IUPAC Name |
tert-butyl-hydroxy-dimethylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H16OSi/c1-6(2,3)8(4,5)7/h7H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGWRMMTYIZKYMA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16OSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60339207 | |
| Record name | tert-Butyldimethylsilanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60339207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyldimethylsilanol | |
CAS RN |
18173-64-3 | |
| Record name | tert-Butyldimethylsilanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60339207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-Butyldimethylsilanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | tert-Butyldimethylsilanol | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LEW8F2A2ZV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



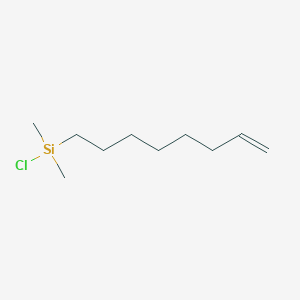
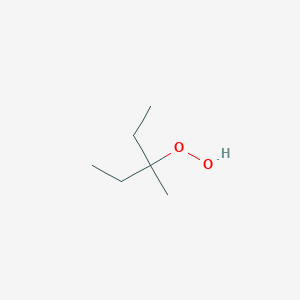

![Benzoic acid, 2-[(trimethylsilyl)oxy]-, methyl ester](/img/structure/B101134.png)
